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Compound of Interest

Compound Name: JJO-1

Cat. No.: B1672959 Get Quote

Disclaimer: The following information is for research use only. The compound "JJO-1" was not

found in scientific literature. This guide focuses on Dasatinib, a well-characterized multi-

targeted kinase inhibitor, to illustrate the principles of managing off-target effects.

Frequently Asked Questions (FAQs)
Q1: What is Dasatinib and what are its primary targets?

A1: Dasatinib is a potent, second-generation tyrosine kinase inhibitor (TKI).[1][2] Its primary

therapeutic targets are the BCR-ABL fusion protein, implicated in Chronic Myeloid Leukemia

(CML), and SRC family kinases.[3][4] It is also designed to inhibit c-KIT and PDGFRβ.[3][5]

Dasatinib is notable for its ability to bind to both the active and inactive conformations of the

ABL kinase, which contributes to its efficacy in cases of resistance to other TKIs like Imatinib.[3]

[6]

Q2: What are off-target effects and why are they a concern with Dasatinib at high

concentrations?

A2: Off-target effects are unintended interactions of a drug with proteins other than its primary

target(s).[7] With kinase inhibitors like Dasatinib, this can lead to the modulation of numerous

signaling pathways.[5][7] This is a significant concern because the ATP-binding pocket is

structurally similar across many kinases, making absolute specificity challenging.[8] At high

concentrations, Dasatinib's promiscuity increases, meaning it can bind to and inhibit a wider
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range of kinases beyond its intended targets.[5][9] These off-target interactions can lead to

unexpected experimental results, cellular toxicity, and adverse effects.[7][8]

Q3: What are some known off-target effects of Dasatinib?

A3: Dasatinib is known to be a multi-targeted inhibitor, and its off-target profile has been

extensively studied.[1][9] At higher concentrations, it can inhibit a large number of tyrosine and

serine/threonine kinases.[9] Some notable off-target effects include the inhibition of kinases

involved in immune cell signaling, which can impact immune function.[9] Additionally, off-target

effects on pathways like the PI3K-Akt and MAPK signaling pathways have been observed.[4]

[10] These unintended inhibitions can contribute to side effects seen in clinical use, such as

pleural effusion and cardiovascular toxicities.[11][12]

Q4: How can I determine if the observed phenotype in my experiment is due to an on-target or

off-target effect of Dasatinib?

A4: Distinguishing between on-target and off-target effects is crucial for accurate data

interpretation. A multi-faceted approach is recommended:

Dose-Response Analysis: Perform experiments across a range of Dasatinib concentrations.

On-target effects should occur at concentrations consistent with the IC50 or Kd for the

primary target, while off-target effects typically require higher concentrations.[5][8]

Use of Structurally Unrelated Inhibitors: Confirm your findings with a different inhibitor that

targets the same primary protein but has a distinct chemical structure. If the same phenotype

is observed, it is more likely an on-target effect.[5][8]

Genetic Approaches: The gold standard is to use genetic methods like CRISPR-Cas9 or

siRNA to knock down or knock out the intended target. If the phenotype is rescued or

mimicked by genetic modulation, it confirms an on-target effect.

Rescue Experiments: If possible, overexpress a drug-resistant mutant of the target protein. If

this rescues the phenotype in the presence of the inhibitor, it points to an on-target effect.
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Issue Potential Cause Recommended Solution

Unexpected or severe

cytotoxicity at concentrations

intended to be specific.

The experimental

concentration may be too high,

leading to inhibition of off-

target kinases essential for cell

survival.

1. Perform a dose-response

curve: Determine the IC50 for

your specific cell line and use

the lowest effective

concentration.[5] 2. Verify

target engagement: Use

Western blotting to confirm

phosphorylation of the primary

target is inhibited at the

intended concentration. 3.

Assess apoptosis: Use assays

like Annexin V staining or

caspase-3 cleavage to

determine if the observed cell

death is apoptotic.[8]

Inconsistent or paradoxical

experimental results (e.g.,

activation of a downstream

pathway that should be

inhibited).

1. Activation of compensatory

signaling pathways: Inhibition

of the primary target can lead

to feedback activation of other

pathways.[7] 2. Inhibition of a

negative regulator: The

inhibitor might be affecting an

off-target kinase that normally

suppresses the observed

pathway.

1. Probe for compensatory

pathways: Use Western

blotting to check the

phosphorylation status of key

nodes in related signaling

pathways (e.g., Akt, ERK).[7]

2. Conduct a kinome scan:

Use a commercial kinase

profiling service to identify

potential off-target kinases that

could be responsible for the

paradoxical effect.[8]

The observed phenotype does

not match the known function

of the primary target.

The phenotype is likely caused

by an off-target effect.

1. Validate with a structurally

different inhibitor: If a different

inhibitor for the same target

does not produce the same

phenotype, it is likely an off-

target effect of Dasatinib.[5] 2.

Consult inhibitor databases:

Check online resources for the
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known kinase selectivity profile

of Dasatinib to identify likely

off-targets.

Quantitative Data Summary
The following tables summarize the inhibitory profile of Dasatinib against its primary on-targets

and selected off-targets. Lower dissociation constant (Kd) and half-maximal inhibitory

concentration (IC50) values indicate higher binding affinity and potency, respectively.

Table 1: Binding Affinity (Kd) of Dasatinib for On- and Off-Target Kinases

Kinase Target Type
Dissociation Constant (Kd)
in nM

ABL1 On-Target <1

SRC On-Target <1

LCK On-Target <1

YES1 On-Target <1

c-KIT On-Target 5

PDGFRβ On-Target 28

EPHA2 Off-Target 1.6

BTK Off-Target 5.9

DDR1 Off-Target 1.4

Note: Data compiled from various sources and may show slight variations between studies.

Table 2: Inhibitory Concentration (IC50) of Dasatinib
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Kinase IC50 (nM)

BCR-ABL 0.6 - 2.5

SRC 0.5 - 5.6

LCK 1.1

c-KIT 12.5

PDGFRβ 30

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols
Protocol 1: Western Blotting to Assess On-Target and Off-Target Kinase Inhibition

This protocol is used to determine the phosphorylation status of target kinases and

downstream signaling proteins in response to Dasatinib treatment.

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere

overnight. Treat cells with a range of Dasatinib concentrations (e.g., 0, 1, 10, 100, 1000 nM)

for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.

SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an

SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose

membrane.

Immunoblotting:

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room

temperature.
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Incubate the membrane with primary antibodies against the phosphorylated and total

forms of your target kinases (e.g., p-SRC, SRC, p-STAT3, STAT3, p-ERK, ERK) overnight

at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies

for 1 hour at room temperature.

Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL)

substrate. Quantify band intensities and normalize the levels of phosphorylated proteins to

the corresponding total protein levels.

Protocol 2: In Vitro Kinase Profiling Assay

This protocol is used to determine the selectivity of Dasatinib by screening it against a large

panel of purified kinases.

Compound Preparation: Prepare a stock solution of Dasatinib in DMSO. Perform serial

dilutions to generate a range of concentrations for testing.

Assay Setup: Utilize a commercial kinase profiling service or an in-house panel of purified,

recombinant kinases. In a multi-well plate, combine each kinase with its specific substrate

and ATP.

Compound Incubation: Add Dasatinib at various concentrations to the kinase reaction

mixtures. Include appropriate controls (e.g., no inhibitor, a known inhibitor for each kinase).

Kinase Reaction and Detection: Incubate the plates at 30°C for a specified time to allow the

kinase reaction to proceed. Stop the reaction and measure the amount of phosphorylated

substrate using a suitable detection method (e.g., fluorescence, luminescence, or

radioactivity).

Data Analysis: Calculate the percentage of kinase activity inhibited by Dasatinib relative to

the no-inhibitor control. Data is typically presented as percent inhibition at a given

concentration or as an IC50 value for potent interactions.
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Dasatinib at High Concentration
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Caption: On- and off-target inhibition profile of Dasatinib.
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Caption: Troubleshooting workflow for on- vs. off-target effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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